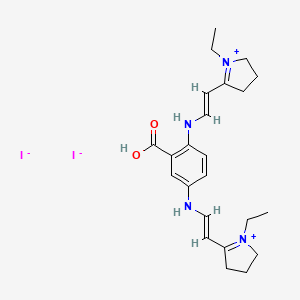
5,5'-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a carboxy-p-phenylene core linked through iminovinylene bridges to two 1-ethyl-3,4-dihydro-2H-pyrrolium units, each associated with an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Carboxy-p-phenylene Core: The initial step involves the synthesis of the carboxy-p-phenylene core through a series of reactions, including nitration, reduction, and carboxylation.
Introduction of Iminovinylene Bridges:
Formation of 1-ethyl-3,4-dihydro-2H-pyrrolium Units:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
科学研究应用
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, including proteins and nucleic acids, leading to alterations in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide include:
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-methyl-3,4-dihydro-2H-pyrrolium) diiodide: This compound has a similar structure but with a methyl group instead of an ethyl group.
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) dichloride: This compound has chloride ions instead of iodide ions.
Uniqueness
The uniqueness of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of iodide ions, for example, can influence the compound’s solubility, reactivity, and interaction with biological targets.
生物活性
5,5'-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide is a complex organic compound with potential biological activities. Its structure features a bis(iminovinylene) linkage and pyrrolium moieties, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes:
- Carboxylic acid groups that may enhance solubility and interaction with biological targets.
- Pyrrolium rings that can participate in electron transfer processes.
The biological activity of this compound is thought to arise from several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Cellular Signaling Modulation : The compound could interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
In a study assessing the antioxidant activity of various compounds, this compound demonstrated significant free radical scavenging capabilities. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify the antioxidant effect, revealing a concentration-dependent response that suggests potential utility in preventing oxidative damage in biological systems.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. The results indicated a notable inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis through caspase activation pathways. The findings suggest its potential as a chemotherapeutic agent, warranting further exploration in preclinical models.
属性
CAS 编号 |
97403-82-2 |
|---|---|
分子式 |
C23H32I2N4O2 |
分子量 |
650.3 g/mol |
IUPAC 名称 |
2,5-bis[[(E)-2-(1-ethyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]amino]benzoic acid;diiodide |
InChI |
InChI=1S/C23H30N4O2.2HI/c1-3-26-15-5-7-19(26)11-13-24-18-9-10-22(21(17-18)23(28)29)25-14-12-20-8-6-16-27(20)4-2;;/h9-14,17H,3-8,15-16H2,1-2H3,(H,28,29);2*1H |
InChI 键 |
HDZWTYXHQYLBTI-UHFFFAOYSA-N |
手性 SMILES |
CC[N+]1=C(CCC1)/C=C/NC2=CC(=C(C=C2)N/C=C/C3=[N+](CCC3)CC)C(=O)O.[I-].[I-] |
规范 SMILES |
CC[N+]1=C(CCC1)C=CNC2=CC(=C(C=C2)NC=CC3=[N+](CCC3)CC)C(=O)O.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















